molecular formula C11H18FNO3 B13500050 tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

Cat. No.: B13500050
M. Wt: 231.26 g/mol
InChI Key: PMFPUEOAMYCNFC-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a fluoromethyl-substituted oxabicyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its fluoromethyl group can serve as a reporter in various biochemical assays .

Medicine

In medicine, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[21Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxabicyclohexane ring provides structural rigidity, which can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoromethyl group in tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14)

InChI Key

PMFPUEOAMYCNFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CF

Origin of Product

United States

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